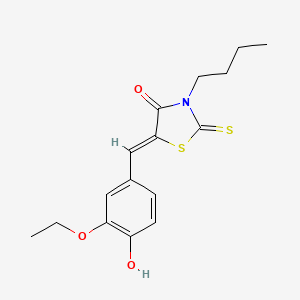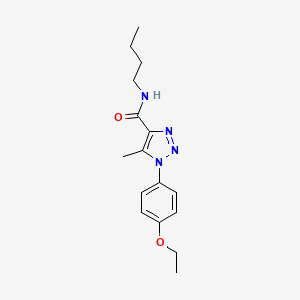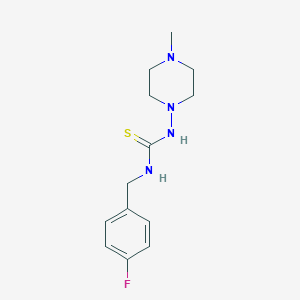![molecular formula C23H24N4O2 B4585361 2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)
2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine” often involves multi-step chemical reactions, including amide formation, piperazine incorporation, and specific substitutions on pyrimidine or biphenyl scaffolds. For example, Śladowska et al. (1999) and Jang et al. (2010) described the synthesis of amides and piperazinyl-thieno[2,3-d]pyrimidines, highlighting methodologies that could be relevant to synthesizing the target compound (Śladowska et al., 1999) (Jang et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed information on the geometry, conformation, and electronic structure of compounds. Al-Omary et al. (2014) utilized these techniques to describe the structural details of a piperazine-containing compound, offering insights into the spatial arrangement and interactions within molecules that could be applied to understand the structure of the target compound (Al-Omary et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with piperazine and pyrimidine groups can lead to a variety of products, depending on the reactants and conditions used. The versatility of these reactions is demonstrated in studies by Śladowska et al. (1996) and Mekky et al. (2021), where different substituents and reaction conditions yielded compounds with diverse chemical and pharmacological properties (Śladowska et al., 1996) (Mekky et al., 2021).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystal structure and hydrogen bonding patterns, as reported by Anthal et al. (2018), provide valuable information on the stability and solubility characteristics that can be extrapolated to the target compound (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and usefulness of a compound. Studies by Kladna et al. (2018) and Chern et al. (2004) on the antioxidant and antiviral activities of pyrimidine and piperazinyl derivatives, respectively, shed light on the potential chemical properties and reactivity of compounds structurally related to “2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine” (Kladna et al., 2018) (Chern et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Inflammatory Activities
Pyrimidines, including derivatives like 2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine, exhibit a wide range of pharmacological effects. Research has highlighted the anti-inflammatory effects of pyrimidine derivatives due to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. A large number of pyrimidines have shown potent anti-inflammatory effects, with detailed structure-activity relationships (SARs) discussed extensively, providing clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Anticancer Applications
Pyrimidines and their scaffolds have been reported to exhibit anticancer activities across various studies. The anticancer potential of pyrimidines in fused scaffolds has been evidenced through numerous research articles and patent literature, indicating their ability to interact with diverse enzymes, targets, and receptors. This review article focuses on the patent literature from 2009 onwards, presenting the structure of potent compounds, their IC50 values, models/assays used for anticancer evaluation, and the enzymes/receptors/targets involved. The significant number of patents published on pyrimidine-based anticancer agents from 2009-2014 highlights the current interest of researchers worldwide in this area (Kaur et al., 2014).
Diverse Biological Activities
Pyrimidines are known for their diverse pharmacological activities, including anticancer, anti-HIV, antifungal, and antibacterial effects. This comprehensive review provides insights into clinically approved pyrimidine-containing drugs and recent reports based on the broad-spectrum activities of pyrimidine analogs. The review highlights the main aspects of pyrimidine analogs such as anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesics, and anti-microbial activities, making this molecule an attractive scaffold for the discovery of newer drugs (JeelanBasha & Goudgaon, 2021).
Therapeutic Uses of Piperazine Derivatives
Piperazine, a significant moiety found in various drugs, shows a range of therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This review article describes the molecular designs bearing the piperazine entity and outlines the flexibility of piperazine as a building block to discover drug-like elements for various diseases, emphasizing the significant impact of substituent modification on the piperazine ring on the pharmacokinetic and pharmacodynamics factors of the resulting molecules (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-phenylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-18(29-21-10-8-20(9-11-21)19-6-3-2-4-7-19)22(28)26-14-16-27(17-15-26)23-24-12-5-13-25-23/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJATFXTDNMPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yloxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585289.png)


![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)
![4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4585312.png)

![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)
![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)
